2-(4-Methoxyphenyl)-1-methyl-1H-indole-3-carbaldehyde
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Overview
Description
2-(4-Methoxyphenyl)-1-methyl-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. This compound features a methoxyphenyl group attached to the indole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1-methyl-1H-indole-3-carbaldehyde typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where a methoxy-substituted benzene ring is reacted with the indole precursor.
Formylation: The formyl group (–CHO) can be introduced using the Vilsmeier-Haack reaction, which involves the reaction of the indole derivative with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions can be optimized to improve yield and reduce costs. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: 2-(4-Methoxyphenyl)-1-methyl-1H-indole-3-carboxylic acid
Reduction: 2-(4-Methoxyphenyl)-1-methyl-1H-indole-3-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Methoxyphenyl)-1-methyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: This compound can be used in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1-methyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The methoxyphenyl group can enhance its binding affinity and specificity towards these targets. The indole ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde
- 2-(4-Methoxyphenyl)-1-methyl-1H-indole-3-carboxylic acid
- 2-(4-Methoxyphenyl)-1-methyl-1H-indole-3-methanol
Uniqueness
2-(4-Methoxyphenyl)-1-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both the methoxyphenyl group and the formyl group on the indole ring. This combination of functional groups can influence its reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61843-47-8 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C17H15NO2/c1-18-16-6-4-3-5-14(16)15(11-19)17(18)12-7-9-13(20-2)10-8-12/h3-11H,1-2H3 |
InChI Key |
ASHWGLVAHOZUGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=C(C=C3)OC)C=O |
Origin of Product |
United States |
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